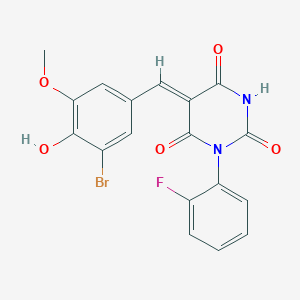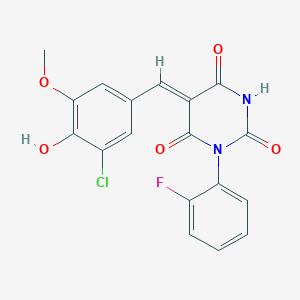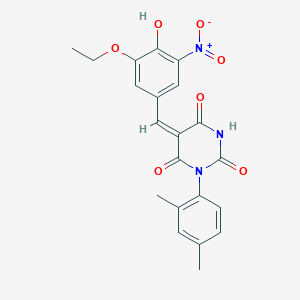![molecular formula C17H18N2O5 B5909584 N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909584.png)
N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DMOG and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
DMOG acts as a prolyl hydroxylase inhibitor, which leads to the stabilization of the HIF pathway. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-α subunits, leading to their degradation via the proteasome pathway. However, under hypoxic conditions, PHDs are inhibited, leading to the stabilization of HIF-α subunits and their translocation to the nucleus, where they activate the transcription of various genes involved in cellular response to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have various biochemical and physiological effects. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In cardiovascular research, DMOG has been shown to improve myocardial function and reduce infarct size in animal models of myocardial infarction. In neurodegenerative disorder research, DMOG has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using DMOG in lab experiments is its ability to mimic hypoxic conditions without the need for specialized equipment or facilities. This makes it a cost-effective alternative to traditional hypoxia models. However, one of the limitations of using DMOG is its potential to have off-target effects due to its inhibition of PHDs.
将来の方向性
There are numerous future directions for research on DMOG. One potential direction is its use in combination with other drugs to enhance their therapeutic efficacy. Another potential direction is the development of more specific PHD inhibitors to reduce off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of DMOG and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DMOG, has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of DMOG involves the reaction of 2,6-dimethoxybenzoic acid with methoxyamine hydrochloride and 4-methoxybenzoyl chloride. DMOG has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on DMOG is needed to fully understand its potential applications in various fields of scientific research.
合成法
The synthesis of DMOG involves the reaction of 2,6-dimethoxybenzoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product, N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide.
科学的研究の応用
DMOG has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMOG is its use as a hypoxia-mimicking agent. DMOG has been shown to stabilize the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular response to hypoxia. This has led to its use in various studies involving cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-12-9-7-11(8-10-12)16(18)19-24-17(20)15-13(22-2)5-4-6-14(15)23-3/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIRJBSBDKYHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=CC=C2OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=CC=C2OC)OC)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2,6-dimethoxyphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)

![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5909516.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5909522.png)


![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5909527.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909560.png)
![3-benzyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909563.png)
![5-(2-chlorobenzylidene)-3-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909571.png)
![3-allyl-5-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909572.png)
![2-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5909577.png)
![7-(2-furylmethylene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909598.png)
![1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909609.png)